1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine
Description
1,4-Dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with methyl groups at the 1- and 4-positions and an oxan-4-yl (tetrahydropyran-4-yl) group at the 3-position. Pyrazole-based compounds are widely studied for their diverse pharmacological activities, including enzyme inhibition (e.g., thrombin, β-lactamases) and receptor modulation . The oxan-4-yl group introduces a heterocyclic ether moiety, which may enhance solubility and metabolic stability compared to purely aromatic substituents .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2,4-dimethyl-5-(oxan-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-9(12-13(2)10(7)11)8-3-5-14-6-4-8/h8H,3-6,11H2,1-2H3 |
InChI Key |
FCYRDJFZQSKPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2CCOCC2)C)N |
Origin of Product |
United States |
Biological Activity
1,4-Dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine, a member of the pyrazole family, has garnered attention due to its potential biological activities. Characterized by a unique structure that includes a pyrazole ring and an oxan moiety, this compound is being investigated for various therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 195.26 g/mol. The compound's structure features a five-membered pyrazole ring, which is known for its significance in medicinal chemistry due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound may exhibit anti-inflammatory, analgesic, and anticancer properties, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds possess significant anticancer properties. For example, in a study evaluating the cytotoxic effects of similar compounds against carcinoma cell lines, certain derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like Cisplatin . This suggests that this compound may also exhibit similar efficacy.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization : A hydrazine derivative reacts with a diketone under controlled conditions.
- Nucleophilic Substitution : The oxan group is introduced through nucleophilic substitution reactions using solvents like ethanol or methanol.
Table 1: Summary of Synthesis Methods
| Step | Reaction Type | Conditions | Products |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + diketone | Pyrazole derivative |
| 2 | Substitution | Nucleophilic attack | Oxan-substituted product |
Study on Anticancer Activity
In a comparative study assessing the cytotoxicity of various pyrazole derivatives against liver and lung carcinoma cell lines, one derivative exhibited potent activity with IC50 values of 5.35 µM and 8.74 µM respectively . This highlights the potential of pyrazole derivatives in cancer therapy.
Interaction Studies
Research focusing on the binding affinity of this compound to biological targets is crucial for understanding its therapeutic potential. Initial findings suggest that this compound may effectively bind to certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1H-pyrazol-5-amine scaffold is highly modular, with substituents at the 1-, 3-, and 4-positions significantly influencing biological activity and physicochemical properties. Below is a detailed comparison of 1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine with its analogs:
Substituent Effects at the 3-Position
Key Observations :
- Oxan-4-yl vs.
- Biological Activity : Aromatic substituents (e.g., pyridin-4-yl, bromophenyl) are linked to stronger enzyme inhibition due to enhanced binding interactions, while heterocyclic substituents (e.g., oxan-4-yl, thiophene) may optimize pharmacokinetic profiles .
Substituent Effects at the 1- and 4-Positions
Key Observations :
- Methyl Groups : The 1,4-dimethyl configuration in the target compound likely balances steric effects and solubility, making it suitable for broad therapeutic applications .
- Aryl vs. Alkyl : Bulky aryl substituents (e.g., phenyl) may improve selectivity but compromise solubility, whereas alkyl groups (e.g., ethyl) enhance stability .
Optimization Challenges :
- Oxan-4-yl Introduction : The tetrahydropyran group may require specialized protecting-group strategies to avoid side reactions during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
